molecular formula C7H13NO B13562114 5-Oxaspiro[3.4]octan-1-amine

5-Oxaspiro[3.4]octan-1-amine

Cat. No.: B13562114
M. Wt: 127.18 g/mol
InChI Key: AMKJJZLBASTVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxaspiro[3.4]octan-1-amine is a chemical compound of interest in advanced organic chemistry and pharmaceutical research, featuring a distinctive spirocyclic structure that combines cyclobutane and tetrahydrofuran rings . This unique architecture makes it a valuable scaffold for exploring three-dimensional chemical space in drug discovery, particularly for its potential to create novel molecular entities. While specific biological data for the amine derivative is limited in the public domain, the 5-oxaspiro[3.4]octane core structure is recognized in medicinal chemistry, with research indicating its incorporation into derivatives investigated as potent and selective agonists for certain receptors . Researchers utilize this and related spirocyclic compounds as key intermediates or building blocks for the synthesis of more complex molecules . The synthesis of the core 5-oxaspiro[3.4]octane structure can be achieved from 1,3-dichloroacetone and 2,3-dihydrofuran, involving lithiation, nucleophilic addition, and reductive cyclization steps . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-3-amine

InChI

InChI=1S/C7H13NO/c8-6-2-4-7(6)3-1-5-9-7/h6H,1-5,8H2

InChI Key

AMKJJZLBASTVPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC2N)OC1

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 1 Amine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Spiro[3.4]octane Cores

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For the 5-oxaspiro[3.4]octane core, several strategic disconnections can be envisioned. The primary goal is to simplify the spirocyclic system by cleaving one of the rings at the spiro-carbon.

A common strategy involves disconnecting the C-O bond of the oxetane (B1205548) ring, a transformation guided by the logic of the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This leads to a functionalized cyclopentane (B165970) precursor containing both a hydroxyl group and a suitable leaving group, positioned to facilitate intramolecular ring closure. Another powerful disconnection involves cleaving two carbon-carbon bonds of the four-membered ring, suggesting a [2+2] cycloaddition as the corresponding synthetic step. This approach simplifies the target to a cyclopentylidene-containing precursor and a ketene (B1206846) or its equivalent.

Alternatively, a disconnection across the five-membered ring can be considered, pointing towards a Ring-Closing Metathesis (RCM) strategy. libretexts.org This retrosynthetic path starts with an acyclic precursor containing two terminal olefins, which can be strategically positioned on a substrate derived from an oxetane building block. These primary disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are among the most effective methods for constructing cyclic systems, including strained spirocycles. By tethering the reacting functional groups within a single molecule, these approaches can overcome unfavorable entropic barriers.

Halogen-Mediated and Acid-Catalyzed Cyclizations

Halogen-mediated and acid-catalyzed cyclizations are powerful methods for constructing ether rings. These reactions typically proceed through the activation of an alkene by an electrophile (a halonium ion or a proton), followed by the intramolecular attack of a nucleophilic hydroxyl group. For the synthesis of the 5-oxaspiro[3.4]octane core, a cyclopentane precursor bearing a homoallylic alcohol moiety would be a suitable substrate. The electrophilic addition to the double bond initiates the formation of a cyclic intermediate, which is then trapped by the pendant alcohol to forge the oxetane ring. The stereochemical outcome of the reaction is often controlled by the geometry of the substrate and the reaction conditions.

Precursor TypeReagent/CatalystProductKey Features
Cyclopentyl-substituted homoallylic alcoholN-Iodosuccinimide (NIS)Iodo-functionalized 5-oxaspiro[3.4]octaneIodonium-ion initiated cyclization; provides a handle for further functionalization.
Cyclopentyl-substituted homoallylic alcoholp-Toluenesulfonic acid (p-TsOH)5-Oxaspiro[3.4]octane derivativeAcid-catalyzed process; proceeds via a carbocation intermediate.

Ring-Closing Metathesis (RCM) Strategies

Ring-Closing Metathesis (RCM) has emerged as a robust tool for the formation of various ring sizes, including those found in spirocyclic systems. organic-chemistry.orgarkat-usa.org The synthesis of a 5-oxaspiro[3.4]octane analogue can be achieved by designing a diene precursor where one olefin is part of an oxetane-containing building block and the other is a pendant chain. The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the formation of a metallacyclobutane intermediate, which then releases a volatile alkene (like ethene) to drive the reaction towards the cyclized product. organic-chemistry.org This strategy was successfully employed in the synthesis of 2,5-Dioxaspiro[3.4]octane building blocks, highlighting its utility. researchgate.netnuph.edu.ua

Diene PrecursorCatalystSolventProductYieldReference
Methyl 2-((oxetane-3-ylmethoxy)methyl)acrylateGrubbs' II CatalystDichloromethaneDihydrofuran carboxylate spiro-fused to oxetane70% researchgate.netnuph.edu.ua
Diallylated 1,3-diketonesGrubbs' CatalystDichloromethaneSpirocyclic enonesGood to excellent arkat-usa.org

Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a classical and reliable method for forming cyclic ethers. libretexts.orglibretexts.orgwikipedia.org This SN2 reaction involves an alkoxide nucleophile and an alkyl halide (or sulfonate) electrophile within the same molecule. masterorganicchemistry.compearson.com To construct the 5-oxaspiro[3.4]octane core, a suitable precursor would be a 1-(hydroxymethyl)cyclopentanol derivative with a leaving group on the methyl carbon, or a 1-hydroxy-1-(halomethyl)cyclopentane. Treatment with a base generates the alkoxide, which then displaces the leaving group to form the strained four-membered oxetane ring. libretexts.org The efficiency of the cyclization is dependent on the ring size being formed, with five- and six-membered rings forming readily, while four-membered rings require more carefully optimized conditions to overcome ring strain. libretexts.org

PrecursorBaseSolventProductKey Features
1-(Bromomethyl)cyclopentan-1-olSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)5-Oxaspiro[3.4]octaneClassic SN2 cyclization; suitable for forming strained rings. masterorganicchemistry.com
1-(Hydroxymethyl)cyclopentyl methanesulfonatePotassium tert-butoxideDimethyl sulfoxide (B87167) (DMSO)5-Oxaspiro[3.4]octaneUtilizes a sulfonate as a good leaving group.

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a convergent approach to building cyclic structures by joining two separate molecules. These reactions are particularly useful for constructing the strained rings found in the target molecule.

[2+2] Cycloaddition Protocols (e.g., Ketenes with Olefins)

The [2+2] cycloaddition is a powerful method for the synthesis of four-membered rings. rsc.org The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes. escholarship.org In the context of 5-oxaspiro[3.4]octan-1-amine synthesis, the reaction between cyclopentanone (B42830) and an appropriate alkene under UV irradiation could potentially form the spiro-oxetane core.

Alternatively, the reaction of a ketene with an olefin can be used to construct a cyclobutanone (B123998) ring, which can then be further elaborated. For instance, the cycloaddition of dichloroketene (B1203229) (generated in situ) with methylenecyclopentane (B75326) would yield a spiro[3.4]octanone derivative. Subsequent reduction and functional group manipulations could then lead to the desired 5-oxaspiro[3.4]octane skeleton. These methods provide direct access to the core structure, often with a high degree of atom economy. mdpi.comresearchgate.net

Reactant 1Reactant 2ConditionsProductKey Features
CyclopentanoneEtheneUV light (hν)5-Oxaspiro[3.4]octanePaternò-Büchi reaction; direct formation of the spiro-oxetane. escholarship.org
DichloroketeneMethylenecyclopentaneThermalDichloro-spiro[3.4]octanoneForms a cyclobutanone intermediate for further modification.
AllenoatesAldehydesGuanidine Lewis Base CatalystHighly substituted oxetanesCatalytic approach to functionalized oxetanes. rsc.org

[3+2] Cycloaddition Approaches (e.g., Dipolar Cycloadditions)

The [3+2] cycloaddition, particularly involving azomethine ylides, stands out as a powerful, step-economic method for constructing nitrogen-containing heterocyclic systems, including spirocycles analogous to the 5-oxaspiro[3.4]octane core. While direct synthesis of the target amine via this method is not prominently documented, the synthesis of the closely related 2-oxa-6-azaspiro[3.4]octane scaffold serves as an excellent proof-of-concept for this methodology.

In this approach, N-[(trimethylsilyl)methyl]amino ethers can be employed as azomethine ylide equivalents. Upon treatment with a fluoride (B91410) source, such as lithium fluoride, these precursors generate a transient azomethine ylide. This reactive dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile. For the synthesis of the 2-oxa-6-azaspiro[3.4]octane system, an exocyclic methylene-substituted oxetane would serve as the key dipolarophile. The reaction proceeds to form the five-membered pyrrolidine (B122466) ring fused at the spirocyclic center. This strategy has been successfully utilized to produce multi-gram quantities of 2-oxa-6-azaspiro[3.4]octane, highlighting its scalability and efficiency as a surrogate for more common piperazine (B1678402) and morpholine (B109124) scaffolds in drug discovery.

The regiochemistry of the cycloaddition can sometimes be influenced more by charge transfer interactions than by simple frontier molecular orbital (FMO) considerations. This robust methodology provides a convergent and efficient route to oxa-azaspiro[3.4]octane systems, demonstrating the potential of dipolar cycloadditions in generating diverse and novel spirocyclic modules.

[4+2] Cycloaddition Methodologies

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of cyclic and polycyclic compound synthesis. Its application to the formation of spirocycles typically involves the reaction of a 1,3-diene with a dienophile containing an exocyclic double bond. This strategy has been effectively demonstrated in the synthesis of spiro-hydantoin derivatives, providing a model for accessing the 5-oxaspiro[3.4]octane framework.

In a representative synthesis, 5-methylidene-hydantoins act as the dienophile. The reaction of these compounds with a cyclic diene like cyclopentadiene (B3395910) proceeds via co-heating to yield the corresponding spiro-norbornene derivatives with high yields and stereoselectivity, predominantly forming the exo-isomer. For less reactive dienes such as cyclohexadiene, 2,3-dimethylbutadiene, or isoprene (B109036), the reaction often requires catalysis by a Lewis acid, with zinc iodide (ZnI₂) proving effective. libretexts.org

To adapt this methodology for the synthesis of a 5-oxaspiro[3.4]octane analogue, a hypothetical reaction could involve 3-methylenecyclobutan-1-ol or a derivative as the dienophile reacting with a furan-based diene. The subsequent transformation of the resulting cycloadduct would establish the tetrahydrofuran portion of the spirocycle. The regioselectivity of the cycloaddition with unsymmetrical dienes like isoprene is typically high, favoring the formation of the less sterically hindered product. libretexts.org

Table 1: Examples of Lewis Acid Catalysis in [4+2] Cycloadditions for Spirocycle Synthesis libretexts.org
DienophileDieneCatalystProduct TypeTypical Yield
5-Methylidene-hydantoinCyclopentadieneNone (Thermal)Spiro-norbornene hydantoinHigh
5-Methylidene-thiohydantoinCyclohexadieneZnI₂Spiro-norbornene thiohydantoinModerate to Good
5-Methylidene-hydantoinIsopreneLewis AcidSpiro-cyclohexene hydantoinVariable

Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers a diverse and powerful toolkit for the construction of complex molecular architectures, including spirocycles. Catalysts based on palladium, rhodium, cobalt, and nickel have been instrumental in developing novel cyclization strategies.

Palladium catalysis is a versatile tool for forming C–O bonds, particularly through intramolecular Wacker-type cyclizations. nih.gov This method is one of the most important processes for preparing O- and N-heterocycles. nih.gov The fundamental mechanism involves the coordination of a palladium(II) catalyst to a C=C double bond, which activates it for nucleophilic attack by a tethered hydroxyl group. Subsequent β-hydride elimination yields the cyclized ether product. nih.gov

To construct the 5-oxaspiro[3.4]octane core, a substrate such as 1-(cyclobut-1-en-1-yl)propan-2-ol could be envisioned. The intramolecular attack of the alcohol onto the palladium-activated cyclobutene (B1205218) double bond would forge the crucial C(sp3)–O bond, forming the tetrahydrofuran ring at the spiro-center. The Wacker-type cyclization is a powerful method for the stereoselective construction of oxygen-containing heterocycles. nih.gov Although numerous reviews on palladium-catalyzed oxidative cyclization exist, the development of asymmetric variants to control the stereochemistry at the spiro-center remains an active area of research. nih.gov

Rhodium-catalyzed reactions, particularly those involving carbene intermediates, provide an effective pathway to cyclic ethers. Rhodium(II) catalysts are well-known to promote the decomposition of diazocarbonyl compounds, generating rhodium carbenes that can undergo subsequent intramolecular O-H bond insertion.

This methodology has been successfully applied to the synthesis of oxetanes, which are four-membered ether rings. For instance, a rhodium-catalyzed O-H insertion and C-C bond-forming cyclization can be used to create novel spirocyclic oxetane structures. organic-chemistry.org By extension, this strategy could be adapted to form the five-membered tetrahydrofuran ring of the 5-oxaspiro[3.4]octane system. A suitable precursor, such as a diazoketone tethered to a cyclobutanol (B46151) moiety, could undergo intramolecular O-H insertion to construct the spirocyclic ether framework. This approach is valued for its ability to create complex structures in a single, efficient step. organic-chemistry.org

Beyond palladium and rhodium, other transition metals like cobalt and nickel have emerged as powerful catalysts for constructing oxaspirocycles.

Cobalt-Catalyzed Cyclizations: A one-step, cobalt(III)-catalyzed protocol has been developed for synthesizing oxa-spirocyclic compounds from simple starting materials like phenoxy acetamide (B32628) and alkynes. nih.govnih.gov The reaction proceeds through a cascade involving C-H activation and carboamidation. An intermediate product is formed, which then undergoes an acid-mediated cascade cyclization to furnish the final oxaspirocycle in good to excellent yields. nih.gov This methodology is highly versatile and tolerates a range of functional groups. nih.govnih.gov Kinetic and DFT studies have identified migratory insertion as the rate-determining step in this transformation. nih.gov

Nickel-Catalyzed Cyclizations: Nickel catalysis offers robust methods for spirocycle synthesis, often initiated by the oxidative cyclization of unsaturated precursors. For example, a Ni(0) catalyst can mediate the oxidative cyclization of an aldehyde and an alkyne to generate an oxanickelacyclopentene intermediate. mdpi.com This versatile intermediate can then be trapped or further functionalized to yield a variety of substituted cyclic compounds. This approach represents a direct and modular synthesis for heterocycles that can be difficult to access using other methods. mdpi.com

Furthermore, nickel-catalyzed reductive cyclization and cross-coupling reactions have been developed to construct valuable chiral heterocycles. rsc.org By carefully selecting bipyridine ligands, the steric effects of the nickel catalyst can be tuned to achieve regiodivergent cyclizations, offering a high degree of control over the final product structure. rsc.org

Table 2: Overview of Cobalt and Nickel-Catalyzed Oxaspirocycle Syntheses
Metal CatalystReaction TypeKey IntermediatesStarting MaterialsReference
Cobalt(III)Cascade C-H Activation/Carboamidation1,2-Carboamidated intermediatePhenoxy acetamide, Alkynes nih.gov, nih.gov
Nickel(0)Oxidative CyclizationOxanickelacyclopenteneAldehydes, Alkynes mdpi.com
Nickel(0)Reductive Cyclization/Cross-CouplingAlkyl-Ni complexUnsaturated halides/amides rsc.org

Cascade and Tandem Reactions for Spirocycle Construction

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide a highly efficient route to complex molecules like spirocycles. These processes minimize waste and reduce step counts, aligning with the principles of green chemistry.

A notable example is a copper-catalyzed four-component cascade reaction that delivers 3-oxetanone-derived spirocycles. nuph.edu.ua This reaction combines an amino alcohol, formaldehyde, a cyclic ketone (like 3-oxetanone), and a terminal alkyne. The sequence involves multiple transformations in one pot, rapidly building molecular complexity. The utility of this method has been demonstrated on a gram scale, showcasing its potential for larger-scale synthesis. nuph.edu.ua The resulting spirocyclic products can also undergo further transformations, such as ring-expansion reactions, to access other heterocyclic systems like morpholines. nuph.edu.ua

Another powerful strategy involves the acid-mediated cascade cyclization that follows the cobalt-catalyzed carboamidation of alkynes. nih.gov After the initial cobalt-catalyzed step forms a key intermediate, the introduction of an acid triggers a subsequent cyclization to furnish the final oxaspirocycle, regenerating the active catalyst and completing the catalytic cycle. nih.gov Such tandem processes, which combine metal catalysis with subsequent cyclizations, are particularly powerful for the efficient construction of intricate spirocyclic frameworks.

Utilization of Specific Precursors and Building Blocks

The construction of the 5-oxaspiro[3.4]octane core relies on strategic bond formations, often employing highly reactive intermediates and specific building blocks to assemble the dual-ring system efficiently.

Epoxide-Opening Reactions (e.g., Aminolysis of Epoxysulfolane)

Epoxide ring-opening reactions are a powerful method for introducing amino functionality with high stereocontrol. The inherent strain of the three-membered epoxide ring provides a strong thermodynamic driving force for the reaction with nucleophiles. In the context of synthesizing analogues of this compound, the aminolysis of epoxides on a pre-existing five-membered ring serves as a key strategy.

A pertinent example is the aminolysis of 3,4-epoxysulfolane. This reaction, particularly with aqueous ammonia (B1221849), has been studied in detail. researchgate.net Quantum chemical calculations suggest that the most probable initial step is a base-catalyzed rearrangement of the epoxide to an allylic alcohol. researchgate.net Subsequently, vicinal amino alcohols are formed through the addition of ammonia to the activated double bond. researchgate.net This pathway highlights the complexity of the reaction, which can lead to a mixture of products. However, under controlled conditions, it provides a viable route to 3-amino-4-hydroxysulfolanes, which are precursors to the tetrahydrofuran portion of the target spirocycle.

Reaction Precursor Reagent Key Intermediate Significance
Aminolysis3,4-EpoxysulfolaneAqueous AmmoniaAllylic AlcoholForms 3-amino-4-hydroxy substituted five-membered ring.

The regioselectivity of the epoxide opening is a critical factor, typically following an SN2 mechanism where the nucleophilic amine attacks the least sterically hindered carbon of the epoxide. This backside attack results in an anti-periplanar arrangement of the newly introduced amino group and the hydroxyl group.

Diazo Compound Transformations (e.g., Wolff Rearrangement Products)

The Wolff rearrangement is a classic reaction in organic chemistry that converts an α-diazocarbonyl compound into a ketene through the expulsion of dinitrogen and a 1,2-rearrangement. wikipedia.org This strategy is particularly useful for ring contraction and the formation of strained ring systems. wikipedia.orgchem-station.com

For the synthesis of the oxetane (four-membered ether) portion of the 5-oxaspiro[3.4]octane system, a photochemical or metal-catalyzed Wolff rearrangement of a cyclic α-diazo ketone can be employed. organic-chemistry.org For instance, the decomposition of a 4-diazodihydrofuran-3(2H)-one derivative generates a highly reactive α-ketocarbene. This intermediate undergoes the Wolff rearrangement to produce a ketene, which can then be trapped internally or by a nucleophile to form an oxetane-3-carboxylic acid derivative. beilstein-journals.org This product contains the requisite four-membered ring of the spirocyclic target. The ketene intermediate can also participate in [2+2] cycloaddition reactions to form four-membered rings. wikipedia.org

Transformation Starting Material Key Intermediate Product Type Relevance to Spirocycle
Wolff RearrangementCyclic α-Diazo KetoneKeteneRing-contracted acid/esterSynthesis of the oxetane ring.

The reaction can be induced thermally, photochemically, or through transition metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.org The choice of conditions can influence the reaction pathway and the migratory aptitude of the rearranging group. organic-chemistry.org

Strategies from Schiff Bases and Related Systems

Schiff bases, or imines, are versatile intermediates formed by the condensation of a primary amine with an aldehyde or ketone. ekb.eg They can be employed in various carbon-carbon and carbon-nitrogen bond-forming reactions to construct complex heterocyclic and spirocyclic systems.

One effective strategy involves the 1,3-anionic cycloaddition of a Schiff base to an α,β-unsaturated ketone. For example, the reaction of N-arylidene benzylamines with α-arylidene cyclohexanones under basic conditions can afford spiro pyrrolidines. researchgate.net This demonstrates a pathway where the Schiff base acts as a three-atom component in a cycloaddition to build a spirocyclic amine. A similar principle could be applied by reacting a suitable Schiff base with a cyclobutanone derivative bearing an α,β-unsaturated moiety to construct the spiro[3.4]octane framework.

Another advanced approach involves the use of Schiff bases in multicomponent reactions or cycloadditions to rapidly build molecular complexity. For instance, a Schiff base formed from an amino ester can act as a diene in a Diels-Alder reaction, which, after subsequent transformations, can lead to the formation of a spirocyclic core. nih.gov

Strategy Precursors Reaction Type Resulting Scaffold
1,3-Anionic CycloadditionSchiff Base + α,β-Unsaturated KetoneCycloadditionSpiro Pyrrolidine
Diels-Alder ReactionSchiff Base (as diene) + DienophileCycloadditionBicyclic Pyrrolidine (Spiro precursor)

Modern Synthetic Techniques and Innovations

Recent advances in chemical synthesis technology have enabled more efficient, safer, and scalable production of complex molecules. Flow chemistry, in particular, has emerged as a transformative platform for synthesizing pharmaceutical intermediates and active ingredients.

Flow Chemistry Applications in Spirocycle Synthesis

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch-wise fashion. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, selectivity, and safety. spirochem.comeuropa.eu

The synthesis of spirocycles, which can involve hazardous reagents or unstable intermediates, benefits significantly from flow chemistry. nih.gov An automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines has been successfully developed, showcasing the power of this approach. nih.gov The methodology telescopes a photoredox-catalyzed hydroaminoalkylation with an intramolecular SNAr or palladium-catalyzed C-N bond formation, demonstrating a modular and scalable route to complex spirocyclic amines from simple primary amine feedstocks. nih.gov This approach minimizes the handling of hazardous intermediates and allows for rapid optimization and production. nih.govresearchgate.net

Scalable Production Methods

The ability to produce a compound on a large scale is crucial for its application in pharmaceuticals and other industries. Scalability is a key advantage of many modern synthetic techniques, particularly flow chemistry. spirochem.com Syntheses of various spirocyclic building blocks have been developed to be scalable up to the 100-gram scale. nih.govresearchgate.net

Flow chemistry provides a direct path from laboratory-scale discovery to industrial-scale production. spirochem.com The excellent heat transfer in microreactors prevents the formation of hot spots in highly exothermic reactions, mitigating the risk of runaway reactions which is a major concern in large-scale batch processes. europa.eu Furthermore, the modular nature of flow systems allows for easy scaling-up by running multiple reactors in parallel ("numbering-up") or by extending the operation time, rather than increasing the reactor volume ("scaling-out"). spirochem.com This has been demonstrated in the multi-step, end-to-end continuous synthesis of active pharmaceutical ingredients, which integrates reactions, purifications, and formulation into a single, automated process. thieme-connect.de Such methodologies are directly applicable to the scalable production of this compound and its analogues.

Technique Advantages for Scalability Examples
Flow Chemistry Enhanced safety, precise process control, consistent product quality, reduced waste, seamless scaling from lab to production. europa.euthieme-connect.deAutomated synthesis of spirocyclic tetrahydronaphthyridines. nih.gov
Optimized Batch Established infrastructure, suitable for longer reactions.Multi-gram synthesis of spirocyclic pyrrolidines and bis-morpholine spiroacetals. nih.govacs.org

Stereochemical Control and Asymmetric Synthesis of 5 Oxaspiro 3.4 Octan 1 Amine

Enantioselective and Diastereoselective Approaches

No specific enantioselective or diastereoselective methods for the synthesis of 5-Oxaspiro[3.4]octan-1-amine have been reported in peer-reviewed journals or patents. General strategies for creating chiral spirocycles often involve asymmetric catalysis or the use of chiral starting materials, but their application to this compound is not documented.

Chiral Auxiliary-Mediated Strategies

The use of chiral auxiliaries is a common strategy to induce stereoselectivity in the synthesis of complex molecules. However, there are no available reports on the application of specific chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine-based auxiliaries, to control the stereochemistry during the formation of this compound.

Asymmetric Catalysis in Spiro[3.4]octane Formation

While asymmetric catalysis is a powerful tool for constructing stereogenic centers, specific methods for the formation of the 5-oxaspiro[3.4]octane core with control over the C1-amine stereocenter are not described in the literature.

Organocatalytic Methods

Organocatalysis has emerged as a vital methodology in asymmetric synthesis. However, searches for organocatalytic approaches, such as those employing proline derivatives or cinchona alkaloids, to synthesize this compound have yielded no specific examples.

Transition Metal-Catalyzed Asymmetric Synthesis (e.g., Pd(II)-catalyzed)

Transition metal catalysis, particularly with palladium, is widely used for asymmetric bond formation. There is currently no published research detailing the use of palladium(II) or other transition metal catalysts for the asymmetric synthesis of this compound.

Stereochemical Assignments and Determination of Absolute Configuration

Methods for assigning the stereochemistry and determining the absolute configuration of this compound, such as X-ray crystallography or specific spectroscopic techniques (e.g., VCD or ECD), are not available in the public domain, as no enantiomerically pure samples have been reported.

Impact of Steric and Electronic Factors on Stereoselectivity

An analysis of how steric and electronic factors of substrates and reagents influence the stereoselectivity in the synthesis of this compound is not possible without experimental data from actual synthetic routes.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 5 Oxaspiro 3.4 Octan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity and stereochemistry of 5-Oxaspiro[3.4]octan-1-amine.

One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all hydrogen and carbon atoms in their unique chemical environments. The ¹H NMR spectrum reveals the number of distinct proton types, their integration (ratio), and their connectivity through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. For this compound, the expected chemical shifts are based on the influence of the amine group, the ether oxygen, and the strained ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift theory.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
C1-H~3.5 - 3.8~50 - 55Methine proton and carbon directly attached to the electron-withdrawing amine group.
C2-H₂~1.8 - 2.2~25 - 30Methylene protons on the cyclobutane (B1203170) ring, adjacent to the amine-bearing carbon.
C3-H₂~1.9 - 2.3~30 - 35Methylene protons on the cyclobutane ring, adjacent to the spiro carbon.
C4 (Spiro)-~75 - 80Quaternary spiro carbon, deshielded by the ether oxygen.
C6-H₂~3.7 - 4.0~68 - 72Methylene protons and carbon adjacent to the ether oxygen.
C7-H₂~1.9 - 2.2~24 - 28Methylene protons and carbon beta to the ether oxygen.
N-H₂~1.5 - 2.5 (broad)-Amine protons; chemical shift is variable and signal is often broad due to quadrupole broadening and chemical exchange. docbrown.info

While 1D NMR suggests the core structure, 2D NMR experiments are essential to unambiguously establish atomic connectivity and spatial relationships. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H1 and the protons on C2, as well as between the protons on C2 and C3, and between C6 and C7, confirming the integrity of the individual ring systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry of the molecule, for instance, the relative orientation of the amine group at C1 with respect to the tetrahydrofuran (B95107) ring.

Table 2: Key Expected 2D NMR Correlations for this compound

2D NMR ExperimentCorrelating Protons/CarbonsInformation Gained
COSYH1 ↔ H2; H2 ↔ H3; H6 ↔ H7Confirms proton-proton connectivity within each ring.
HSQCH1 ↔ C1; H2 ↔ C2; H3 ↔ C3; H6 ↔ C6; H7 ↔ C7Assigns each protonated carbon based on direct C-H attachment.
HMBCH3 ↔ C4; H6 ↔ C4; H1 ↔ C3Confirms the spirocyclic linkage and overall carbon framework.
NOESYH1 ↔ H3 protons; H1 ↔ H6/H7 protonsProvides insight into the 3D structure and relative stereochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₃NO), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion.

The fragmentation pattern in electron ionization (EI) MS is predictable. The molecular ion [M]⁺ would be observed, and key fragments would arise from characteristic cleavages of amines and cyclic systems. The most prominent fragmentation for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium cation.

Table 3: Predicted Mass Spectrometry Fragments for this compound Based on the molecular formula C₇H₁₃NO (Monoisotopic Mass: 127.0997 Da).

m/z ValueProposed Fragment IonFragmentation Pathway
127[C₇H₁₃NO]⁺Molecular Ion (M⁺)
98[M - CH₂NH]⁺Loss of the CH₂NH moiety via ring cleavage.
84[M - C₂H₅N]⁺Loss of the ethylamine (B1201723) radical from the cyclobutane ring.
70[C₄H₆O]⁺Fragment corresponding to the tetrahydrofuran portion after ring cleavage.
30[CH₂NH₂]⁺Characteristic alpha-cleavage of primary amines, often the base peak. docbrown.infodocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its key bonds.

The most telling signals would be from the N-H bonds of the primary amine, the C-O bond of the ether, and the C-N bond. Primary amines typically show two distinct N-H stretching bands. docbrown.info The C-H stretching of the aliphatic rings will also be prominent.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3500 (two bands)N-H StretchPrimary Amine (-NH₂) ponder.ing
2850 - 2960C-H StretchAliphatic (CH, CH₂) libretexts.org
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂) youtube.com
1050 - 1150 (strong)C-O-C StretchEther
1020 - 1220C-N StretchAliphatic Amine

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Stereochemistry

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique maps the electron density of the molecule in its solid state, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration if a chiral resolution is performed. For this compound, XRD would unambiguously confirm the spirocyclic nature and the relative stereochemistry between the amine group at C1 and the substituent positions on the tetrahydrofuran ring.

Table 5: Hypothetical X-ray Diffraction Data for this compound Illustrative data for a potential crystalline form.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C1-N Bond Length~1.47 Å
C4-O Bond Length~1.43 Å
C(spiro)-C(ring) Bond Length~1.55 Å
C-C-C Angle (in cyclobutane)~88-90°

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized compound. Using a suitable stationary phase and mobile phase, a sample of this compound can be analyzed for the presence of impurities, such as starting materials or side products. A UV detector would be suitable if the compound is derivatized, or an Evaporative Light Scattering Detector (ELSD) or mass spectrometer could be used for detection.

Furthermore, because the molecule has two stereocenters (C1 and C4), it can exist as diastereomers. Chiral HPLC, using a chiral stationary phase, would be the method of choice to separate these stereoisomers and determine the diastereomeric ratio or enantiomeric excess of the sample.

Table 6: Illustrative HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18 (5 µm, 4.6 x 250 mm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min
DetectorELSD or MS
Hypothetical Retention Time~4.5 min
Purity AssessmentPeak area percentage >99%

Chemical Transformations and Derivatization Strategies of 5 Oxaspiro 3.4 Octan 1 Amine

Functional Group Interconversions on the Spirocyclic Scaffold

Functional group interconversions are fundamental in synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of spirocyclic systems like 5-oxaspiro[3.4]octanes, these transformations are crucial for creating diverse analogs for structure-activity relationship (SAR) studies.

A notable example of functional group interconversion in a related 2,5-dioxaspiro[3.4]octane system involves the conversion of an alcohol to an amine. This is typically achieved through a two-step process. First, the alcohol is converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). The resulting mesylate is then displaced by an azide (B81097) nucleophile, such as sodium azide. Finally, reduction of the azide, commonly achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with reagents like lithium aluminum hydride, yields the desired primary amine. This strategy highlights a viable route for introducing the amine functionality onto the spirocyclic scaffold, starting from a corresponding alcohol precursor.

Transformation Reagents Intermediate Final Product
Alcohol to Amine1. MsCl, Et3N 2. NaN3 3. H2, Pd/CMesylate, AzideAmine

Reaction Mechanisms Involving the Amine Functionality

The primary amine of 5-Oxaspiro[3.4]octan-1-amine is a versatile functional group that can undergo a variety of chemical transformations to generate a wide range of derivatives.

Reductive Aminations

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce substituents onto a primary or secondary amine. The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of the amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their mildness and selectivity for the iminium ion over the carbonyl starting material. This method allows for the introduction of a wide array of alkyl groups onto the nitrogen atom of this compound.

Reactant Reducing Agent Product
Aldehyde/KetoneSodium Triacetoxyborohydride (STAB)Secondary/Tertiary Amine
Aldehyde/KetoneSodium Cyanoborohydride (NaBH3CN)Secondary/Tertiary Amine

Amide Couplings and Sulfonamide Formations

Amide Couplings: The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. This compound can readily react with carboxylic acids or their activated derivatives to form the corresponding amides. Common methods for amide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), or the conversion of the carboxylic acid to a more reactive species like an acid chloride. The reaction typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Sulfonamide Formations: Similarly, sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct. This reaction is a robust and high-yielding method for introducing a sulfonyl group, which is a well-established pharmacophore in drug design.

Reaction Type Electrophile Coupling Reagent/Base Product
Amide CouplingCarboxylic AcidEDC, HOBtAmide
Amide CouplingAcid ChlorideTriethylamineAmide
Sulfonamide FormationSulfonyl ChloridePyridineSulfonamide

Alkylation and Arylation Reactions

The nitrogen atom of this compound can also be directly alkylated or arylated to form secondary or tertiary amines.

Alkylation: N-alkylation can be achieved by reacting the amine with an alkyl halide. This reaction follows an SN2 mechanism, where the amine acts as the nucleophile. The reaction can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To control the degree of alkylation, reductive amination is often the preferred method.

Arylation: N-arylation, the formation of a bond between the nitrogen and an aromatic ring, is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the use of a palladium or copper catalyst with a suitable ligand to couple the amine with an aryl halide or triflate.

Modifications of the Oxetane (B1205548) Ring System

The oxetane ring in this compound is a strained four-membered ether, which makes it susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions

The ring strain of the oxetane moiety (approximately 25 kcal/mol) provides the thermodynamic driving force for ring-opening reactions. These reactions are typically promoted by electrophiles, such as Lewis acids or Brønsted acids, which coordinate to the oxygen atom and activate the C-O bonds towards nucleophilic attack.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the presence of a strong nucleophile, the attack generally occurs at the less sterically hindered carbon atom adjacent to the oxygen. However, under acidic conditions, the reaction may proceed through a more carbocation-like transition state, leading to nucleophilic attack at the more substituted carbon. A variety of nucleophiles, including halides, alcohols, and thiols, can be employed to open the oxetane ring, leading to the formation of 1,3-difunctionalized cyclopentane (B165970) derivatives.

Catalyst/Promoter Nucleophile Product Type
Lewis Acid (e.g., BF3·OEt2)Halide1,3-Halohydrin
Brønsted Acid (e.g., H2SO4)Alcohol1,3-Alkoxyalcohol
Organometallic ReagentCarbon Nucleophile1,3-Amino alcohol with new C-C bond

Ring-Expansion Reactions

The inherent ring strain of the cyclobutane (B1203170) moiety in this compound makes it a candidate for ring-expansion reactions, which can lead to the formation of more stable five-membered ring systems. The primary amine functionality serves as a convenient handle to initiate such rearrangements, most notably through the Demjanov and Tiffeneau-Demjanov rearrangements.

The Demjanov rearrangement of a primary amine, such as this compound, upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), is anticipated to yield a ring-expanded alcohol. The reaction proceeds through the diazotization of the primary amine to form a diazonium salt. This intermediate is unstable and readily loses nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, involving the migration of a carbon atom from the cyclobutane ring, leads to the formation of a more stable secondary carbocation within a newly formed five-membered ring. Trapping of this carbocation by water results in the formation of the corresponding cyclopentanol (B49286) derivative.

A related and often more synthetically useful transformation is the Tiffeneau-Demjanov rearrangement . This reaction would involve a 1-aminomethyl-1-hydroxy-5-oxaspiro[3.4]octane precursor, which upon treatment with nitrous acid, would undergo a similar diazotization and rearrangement cascade to yield a ring-expanded ketone. The migration of a carbon from the cyclobutane ring is driven by the formation of a more stable carbocation and the subsequent collapse of the intermediate to a carbonyl group.

While the Demjanov and Tiffeneau-Demjanov rearrangements are well-established methods for the ring expansion of cycloalkane-methylamines, specific studies detailing these transformations on this compound are not extensively documented in publicly available literature. However, based on the foundational principles of these reactions, the expected products from the ring expansion of this compound are outlined in the table below.

Table 1: Potential Ring-Expansion Products of this compound
Reaction TypeReagentsAnticipated Product(s)Notes
Demjanov RearrangementNaNO₂, HCl, H₂O6-Oxaspiro[4.4]nonan-1-ol and 6-Oxaspiro[4.4]nonan-2-olFormation of a mixture of isomeric alcohols is possible depending on the migratory aptitude of the adjacent carbon atoms.
Tiffeneau-Demjanov Rearrangement (from the corresponding 1-aminomethyl-1-hydroxy derivative)NaNO₂, HCl, H₂O6-Oxaspiro[4.4]nonan-2-oneThis method provides a direct route to the corresponding ketone.

Synthesis of Substituted this compound Derivatives

The primary amine group of this compound is a versatile functional group that allows for a wide range of derivatization strategies to generate a library of substituted analogs. These derivatives can be synthesized through standard N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting this compound with various alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize the formation of over-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, offers a milder and often more selective method for the synthesis of N-alkylated derivatives.

N-Acylation can be readily accomplished by treating this compound with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid generated during the reaction. Amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate the formation of an amide bond with carboxylic acids.

While specific examples of the synthesis of substituted this compound derivatives are not widely reported, the general reactivity of primary amines allows for the predictable synthesis of a diverse range of derivatives. The following table provides representative examples of potential substituted derivatives and the general synthetic methods for their preparation.

Table 2: Representative Substituted this compound Derivatives and Synthetic Strategies
Derivative NameGeneral Synthetic MethodReactantsProduct Structure (Illustrative)
N-Benzyl-5-oxaspiro[3.4]octan-1-amineReductive AminationThis compound, Benzaldehyde, NaBH(OAc)₃A secondary amine with a benzyl (B1604629) substituent.
N-(5-Oxaspiro[3.4]octan-1-yl)acetamideN-AcylationThis compound, Acetic Anhydride, TriethylamineAn acetamide (B32628) derivative.
N-Ethyl-5-oxaspiro[3.4]octan-1-amineN-AlkylationThis compound, Ethyl Iodide, K₂CO₃A secondary amine with an ethyl substituent.
N-(5-Oxaspiro[3.4]octan-1-yl)benzamideN-AcylationThis compound, Benzoyl Chloride, PyridineA benzamide (B126) derivative.

Applications in Advanced Organic Synthesis and Material Science

5-Oxaspiro[3.4]octan-1-amine as a Versatile Building Block

This compound has emerged as a valuable building block in medicinal chemistry and organic synthesis due to its distinct combination of features. Spirocyclic scaffolds are increasingly sought after as they introduce three-dimensionality into molecules, a desirable trait for improving pharmacological properties. The spirocyclic core of this compound provides a rigid, predictable geometry, allowing for precise orientation of substituents in three-dimensional space.

The integrated oxetane (B1205548) ring is a particularly noteworthy feature. Oxetanes are recognized as "bioisosteres" or replacements for other common chemical groups, such as carbonyls or gem-dimethyl groups, and can significantly improve the physicochemical properties of a molecule. uq.edu.auresearchgate.net For instance, the incorporation of an oxetane motif can lead to enhanced aqueous solubility, a critical factor in drug development. nih.gov The primary amine group on the cyclobutane (B1203170) ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations, including amidation, alkylation, and reductive amination, thereby allowing for its straightforward incorporation into larger, more complex molecular architectures.

The synthesis of related oxaspiro[3.4]octane systems has been systematically explored, demonstrating their accessibility. For example, synthetic routes to 2,5-dioxaspiro[3.4]octane derivatives have been developed, which can be converted to corresponding amines via precursors like mesylates. researchgate.net This established chemistry underscores the feasibility of producing this compound and its derivatives on a scale suitable for research and development.

Table 1: Physicochemical Properties of Spirocyclic Oxetanes vs. Common Moieties

Feature Spirocyclic Oxetane Moiety Carbonyl Group gem-Dimethyl Group Morpholine (B109124)
Polarity High High Low Moderate
Solubility Impact Increases Variable Decreases Increases
Metabolic Stability Generally High Can be reduced High Variable

| 3D Character | High | Low (Planar) | Moderate | High (Flexible) |

This table provides a generalized comparison of the properties imparted by incorporating these fragments into a larger molecule.

Construction of Novel Spirocyclic Scaffolds for Chemical Libraries

The development of chemical libraries with diverse and novel molecular scaffolds is fundamental to modern drug discovery. This compound and its parent scaffold are ideal starting points for generating such libraries. The rigid spirocyclic core ensures that new analogues explore different regions of chemical space compared to more traditional, flexible, or flat molecules.

A prominent example of this application is in the development of novel therapeutic agents. For instance, patent literature describes the synthesis of 5-oxa-2-azaspiro[3.4]octane derivatives, built upon the core oxaspiro[3.4]octane framework, which act as M4 receptor agonists. google.com This demonstrates the direct use of this scaffold in constructing new chemical entities with specific biological activities for pharmaceutical libraries.

Furthermore, synthetic methodologies have been developed to construct highly complex polyspirocyclic structures containing an oxetane ring. acs.org These methods allow for the connection of the 5-oxaspiro[3.4]octane core to other strained N-heterocycles, creating molecules with two or more contiguous spirocenters. acs.org Such advanced scaffolds are of great interest for probing complex biological targets and developing next-generation therapeutics. The ability to build upon the 5-oxaspiro[3.4]octane framework allows chemists to systematically modify molecular shape and properties, which is the cornerstone of library synthesis.

Role in the Total Synthesis of Complex Organic Molecules (e.g., Natural Products with Focus Solely on Synthetic Route)

While oxetane-containing molecules are found in nature and are recognized as important synthetic targets, the direct incorporation of the this compound building block into a completed total synthesis of a natural product is not widely documented in scientific literature. However, the utility of oxetanes as versatile building blocks in the synthesis of natural products is an area of active research. uni-muenchen.de

The synthetic routes developed for spirocyclic oxetanes, such as 2,5-dioxaspiro[3.4]octane systems, confirm that these scaffolds can be prepared and functionalized efficiently. researchgate.net In principle, a chiral version of this compound could serve as a key fragment for constructing a portion of a complex natural product. Its rigid conformation could be exploited to establish specific stereochemical relationships in the target molecule. The synthetic challenge in total synthesis often lies in controlling the three-dimensional arrangement of atoms, a task for which a pre-formed, rigid spirocyclic building block is well-suited. Its potential lies in its ability to serve as a linchpin in a convergent synthesis, where complex fragments are prepared separately and then joined together.

Development of New Materials with Specific Structural and Electronic Properties

The unique structure of this compound makes it a promising candidate for the development of advanced materials, particularly specialized polymers. The strained four-membered oxetane ring is susceptible to ring-opening polymerization (ROP), a process that can be initiated cationically or anionically. The use of a spirocyclic monomer like this would lead to a polymer with a unique "necklace" architecture, where the cyclopentane (B165970) rings are appended to the main polymer backbone.

This specific structure can impart distinct properties to the resulting material:

Structural Properties: The bulky cyclopentane groups attached to the polymer chain would restrict chain mobility and packing, potentially leading to materials with high glass transition temperatures (Tg), amorphous character, and altered mechanical properties compared to polymers derived from simpler oxetanes.

Research into energetic materials has also explored oxetane derivatives and their polymers. uni-muenchen.de The polymerization of oxetane rings can be an energetic process, and the resulting polyethers can serve as binders in energetic formulations. The amine functionality on this compound provides an additional reactive site for cross-linking the polymer chains, which would create a stable, three-dimensional network. This cross-linking capability allows for the tuning of mechanical properties, such as modulus and toughness, and could be used to create thermosetting plastics or specialized coatings.

Table 2: Potential Applications in Material Science

Application Area Role of this compound Resulting Material Property
Specialty Polymers Monomer in Ring-Opening Polymerization High Glass Transition Temp., Unique "Necklace" Architecture
Electronics Precursor for Polyether Dielectrics Tunable Dielectric Constant, Low Dielectric Loss
Thermosets/Coatings Cross-linking via Amine Functionality Enhanced Mechanical Strength, Thermal Stability

| Energetic Materials | Polymer Binder Synthesis | Controlled Energetic Release, Specific Impulse |

Future Directions and Emerging Research Avenues in 5 Oxaspiro 3.4 Octan 1 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of practical applications for 5-Oxaspiro[3.4]octan-1-amine is contingent upon the development of synthetic routes that are not only high-yielding but also efficient and environmentally sustainable. Current multistep syntheses can be resource-intensive, limiting large-scale production and rapid analog generation. Future research will likely focus on creating more "step-economic" pathways that reduce the number of synthetic operations, minimize waste, and utilize readily available starting materials. researchgate.netnih.gov

Key strategies may include:

Convergent Synthesis: Designing routes where the oxetane (B1205548) and cyclopentane (B165970) rings are synthesized separately and then joined in a late-stage step, allowing for modularity and greater diversity in analog synthesis.

Novel Annulation Strategies: Developing new chemical transformations that build one ring onto the other in a single, efficient step. rsc.orgnih.gov For instance, exploring intramolecular cyclizations of functionalized cyclobutane (B1203170) precursors could provide direct access to the spirocyclic core.

Green Chemistry Principles: Incorporating the use of greener solvents, reducing the reliance on hazardous reagents, and designing processes with higher atom economy will be crucial for developing sustainable manufacturing processes.

Flow Chemistry: Utilizing continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and enhanced safety, particularly for reactions involving strained ring systems.

Exploration of Novel Catalytic Systems for Spirocycle Formation

Catalysis is a cornerstone of modern organic synthesis, and its application to the formation of the 5-Oxaspiro[3.4]octane scaffold is a fertile area for future research. The development of novel catalytic systems can provide access to the molecule with high efficiency, selectivity, and stereocontrol.

Emerging catalytic avenues include:

Transition-Metal Catalysis: Rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclizations have proven effective for creating a variety of substituted oxetanes and could be adapted for the asymmetric synthesis of the 5-oxaspiro[3.4]octane core. nih.govrsc.orgrsc.org Similarly, cobalt-catalyzed C-H activation/cyclization reactions represent a powerful, though underexplored, strategy for constructing oxa-spirocycles. researchgate.netresearchgate.net

Photocatalysis: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for oxetane synthesis. bohrium.com Future work could focus on developing catalytic and enantioselective variants of this reaction suitable for constructing the spirocyclic core.

Organocatalysis: Chiral organocatalysts, such as bifunctional amines or phosphoric acids, could enable the enantioselective construction of the spirocycle, providing access to specific stereoisomers which is often critical for biological activity. nih.gov

Iodocyclization: The iodocyclization of alkenyl alcohols has been demonstrated as a general and effective method for preparing a wide range of oxa-spirocycles and remains a promising strategy for future synthetic efforts toward this target. researchgate.netrsc.org

Table 1: Comparison of Potential Catalytic Strategies for this compound Synthesis
Catalytic SystemPotential Key TransformationAnticipated AdvantagesResearch Challenges
Rhodium CatalysisIntramolecular O-H Insertion / C-C CyclizationHigh efficiency, potential for stereocontrol. nih.govrsc.orgPrecursor synthesis, catalyst cost.
Cobalt CatalysisC-H Activation / CarboamidationHigh atom economy, utilization of simple precursors. researchgate.netSubstrate scope, regioselectivity control.
PhotocatalysisPaternò–Büchi [2+2] CycloadditionDirect formation of the oxetane ring. bohrium.comControl of regio- and diastereoselectivity. bohrium.com
OrganocatalysisEnantioselective AnnulationMetal-free, access to chiral products. nih.govCatalyst loading, reaction efficiency.

Advanced Computational Studies for Rational Design and Mechanism Elucidation

Computational chemistry is an increasingly powerful tool for accelerating synthetic methodology development. By modeling reaction pathways, transition states, and catalyst-substrate interactions, researchers can gain deep mechanistic insights that guide experimental work. For this compound, advanced computational studies represent a significant avenue for future progress.

Key areas of focus will be:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other high-level calculations to map the potential energy surfaces of key bond-forming reactions. This can help rationalize observed selectivity and identify potential side reactions. For instance, computational studies on related bis-spiro-oxetane systems have utilized methods like UM06–2X/6–311+G(d,p) to optimize geometries and understand electronic properties. nih.gov

Rational Catalyst Design: Modeling the interaction of potential catalysts with synthetic precursors can enable the in silico design of ligands or catalytic structures that are predicted to have higher activity or selectivity. This can significantly reduce the experimental effort required for catalyst optimization.

Prediction of Physicochemical Properties: Computational methods can predict key properties of this compound and its derivatives, such as solubility, lipophilicity, and conformational preferences. researchgate.net This information is invaluable for designing molecules with optimal profiles for drug discovery or materials science applications.

Integration with Automation and High-Throughput Synthesis Methodologies

To fully explore the chemical space around the this compound scaffold, modern automation and high-throughput experimentation (HTE) technologies will be indispensable. These approaches allow for the rapid execution and analysis of a large number of experiments, dramatically accelerating the pace of research.

Future integration of these technologies could involve:

High-Throughput Reaction Screening: Employing automated platforms to rapidly screen dozens or hundreds of reaction conditions (e.g., catalysts, solvents, bases, temperatures) in parallel to identify optimal synthetic routes in a fraction of the time required by traditional methods. rsc.org

Automated Library Synthesis: Using robotic synthesizers to generate libraries of this compound derivatives. This enables a systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

On-the-Fly Synthesis and Screening: Combining nanoscale automated synthesis with immediate biological or material screening. rsc.org This paradigm shift moves away from the traditional model of building large compound libraries and instead focuses on synthesizing and testing compounds on demand, leading to more efficient and sustainable discovery cycles.

Table 2: Advantages of Automation and High-Throughput Experimentation (HTE)
TechnologyApplication to this compound ResearchKey Benefit
Automated Reaction ScreeningOptimization of synthetic steps (e.g., cyclization, amination).Rapid identification of optimal conditions, saving time and resources.
Robotic Parallel SynthesisCreation of diverse libraries of derivatives for SAR studies.Accelerated discovery of lead compounds with improved properties.
Acoustic Dispensing TechnologyNanomole-scale synthesis for screening libraries. rsc.orgSignificant reduction in material consumption and waste.
Integrated Flow SynthesisSafe and scalable production of the target compound and intermediates.Improved process control, safety, and potential for on-demand manufacturing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-Oxaspiro[3.4]octan-1-amine, and how can reaction yields be optimized?

  • Methodology : The synthesis of this compound typically involves intramolecular cyclization or ring-opening strategies. For example, starting from bicyclic ketone precursors, reductive amination using sodium cyanoborohydride under acidic conditions can yield the target amine. Optimization requires precise control of temperature (e.g., 0–25°C) and stoichiometric ratios of reagents to minimize side reactions like over-reduction. Monitoring via thin-layer chromatography (TLC) and adjusting reaction times (12–24 hours) are critical for maximizing yields .
  • Data Validation : Characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm structural integrity before proceeding to final steps.

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are indispensable for verifying the spirocyclic structure and amine functionality. Key signals include the amine proton (δ 1.5–2.5 ppm) and oxygenated carbons (δ 60–80 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C7_7H13_{13}NO) and rules out impurities.
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry .
    • Purity Assessment : Use HPLC with a polar stationary phase (e.g., C18) and UV detection at 210 nm to ensure ≥95% purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

Reproducibility Checks : Replicate assays under identical conditions (e.g., enzyme concentration, pH, temperature) to isolate variables.

Purity Verification : Re-test the compound using orthogonal methods (e.g., NMR, HPLC-MS) to confirm absence of degradants or isomers.

Structural Analog Comparison : Synthesize and test derivatives (e.g., 6-Oxaspiro[2.5]octan-1-amine) to determine if activity is structure-specific or a class effect .

  • Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance of observed differences and identify potential confounding factors like solvent interactions .

Q. What experimental design principles are critical for studying the catalytic functionalization of this compound?

  • Methodology :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) and organocatalysts under inert atmospheres to assess regioselectivity in C–H activation or cross-coupling reactions.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (toluene) to optimize reaction kinetics.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
    • Controlled Variables : Document temperature, pressure, and catalyst loading meticulously to ensure reproducibility .

Q. How can computational methods aid in predicting the reactivity of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the spirocyclic amine and enzyme active sites (e.g., monoamine oxidases). Focus on hydrogen-bonding and steric complementarity.
  • QM/MM Simulations : Combine quantum mechanics (QM) for electronic structure analysis and molecular mechanics (MM) for conformational sampling to predict reaction pathways.
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier penetration) .
    • Validation : Correlate computational predictions with in vitro enzymatic assays (e.g., IC50_{50} measurements) to refine models .

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